molecular formula C10H19NO4 B12972771 2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol

2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol

Cat. No.: B12972771
M. Wt: 217.26 g/mol
InChI Key: WNYYMPICYAOQAE-UYXSQOIJSA-N
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Description

Chemical Structure & Key Features:
This compound is a cyclopentane-based derivative featuring a 1,3-dioxolane ring fused to a cyclopentane core. Critical functional groups include:

  • A 6-amino substituent at the cyclopentane ring.
  • 2,2-Dimethyl groups on the dioxolane ring, enhancing steric protection and stability.

Stereochemistry: The stereodescriptors (3aR,4R,6S,6aS) indicate a rigid bicyclic system with defined spatial orientation, critical for biological activity and synthetic applications .

Synthesis: Synthesized via multi-step protocols involving:

Acetonide protection of hydroxyl groups (e.g., uridine derivatives) .

Nucleophilic substitution with ethanolamine derivatives .

Deprotection under acidic or basic conditions to yield the final amino-alcohol .

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

2-[[(3aR,4R,6S,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol

InChI

InChI=1S/C10H19NO4/c1-10(2)14-8-6(11)5-7(9(8)15-10)13-4-3-12/h6-9,12H,3-5,11H2,1-2H3/t6-,7+,8-,9+/m0/s1

InChI Key

WNYYMPICYAOQAE-UYXSQOIJSA-N

Isomeric SMILES

CC1(O[C@H]2[C@H](C[C@H]([C@H]2O1)OCCO)N)C

Canonical SMILES

CC1(OC2C(CC(C2O1)OCCO)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol typically involves multiple steps. One common method starts with the preparation of benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)carbamate. This intermediate is then subjected to catalytic hydrogenation using 10% palladium on carbon and ammonium formate in methanol at 20-30°C .

Industrial Production Methods

Key considerations would include reaction efficiency, yield, and purity of the final product .

Chemical Reactions Analysis

Esterification and Acylation Reactions

The primary alcohol group (-CH2OH) undergoes esterification with acylating agents. For example:

  • Reaction with acetic anhydride in pyridine yields 2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d] dioxol-4-yl)oxy)ethyl acetate .

  • The amino group (-NH2) can also react with acyl chlorides, forming amides under basic conditions (e.g., Schotten-Baumann reaction).

Nucleophilic Substitution

The hydroxyl group participates in nucleophilic substitution reactions:

  • Sulfonation : Reacts with sulfonic acid derivatives to form sulfonate esters, useful as intermediates in pharmaceutical synthesis.

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base produces ether derivatives.

Oxidation Reactions

  • Strong oxidizing agents like Jones reagent (CrO3/H2SO4) oxidize the alcohol to a ketone, forming 2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d] dioxol-4-yl)oxy)acetone .

Salt Formation

The amino group reacts with acids to form stable salts, enhancing solubility and stability:

Acid UsedSalt FormedApplication
L-Tartaric acid2-((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d] dioxol-4-yloxy)ethanol L-tartrate Chiral resolution intermediates
Oxalic acid2-(((3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d] dioxol-4-yl)oxy)ethan-1-ol oxalate Crystallization studies

Factors Influencing Reactivity

  • Steric Hindrance : The bulky cyclopentane-dioxolane ring limits accessibility to the secondary alcohol, favoring reactions at the less hindered primary alcohol .

  • Stereochemistry : The (3AR,4R,6S,6aS) configuration enhances selectivity in asymmetric syntheses, particularly in chiral salt formations .

Scientific Research Applications

2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of 2-(((3AR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound’s unique ring structure allows it to interact with enzymes and receptors in a specific manner, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of cyclopentane-1,3-dioxolane derivatives with structural variations influencing physicochemical properties and biological activity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Key Applications References
Target Compound 6-amino, 4-ethoxyethanol C₁₀H₁₉NO₄ 217.27 Ticagrelor intermediate, antiviral scaffolds
10a () 6-phenyl, hydroxymethyl C₁₅H₁₈O₃ 270.32 Synthetic intermediates for nucleoside analogs
3d () 6-(6-amino-purin-9-yl), 5,5-difluoro C₁₂H₁₆FN₄O₅ 299.12 Antiviral activity (CHIKV inhibition)
17a () 6-azido, 5-fluoro C₁₉H₂₅FNO₄Si 422.50 Click chemistry precursors
33 () 6-fluoro, hydroxymethyl C₈H₁₄FNO₃ 191.20 Lysosomal enzyme chaperones

Key Differences :

Substituent Effects: Amino vs. Azido/Purinyl Groups: The 6-amino group in the target compound enhances nucleophilicity and hydrogen-bonding, making it suitable for drug intermediates. In contrast, azido (17a) or purine (3d) substituents enable click chemistry or antiviral targeting . Fluorination: Fluorinated analogs (e.g., 17a, 33) exhibit improved metabolic stability and bioavailability compared to the non-fluorinated parent compound .

Stereochemical Variations :

  • The (3aR,4R,6S,6aS) configuration in the target compound contrasts with (3aR,4R,6R,6aS) in , where altered stereochemistry impacts receptor binding and solubility .

Biological Activity: Antiviral Activity: Compound 3d (purine-substituted) shows potent inhibition of chikungunya virus (CHIKV), while the target compound lacks direct antiviral action but serves as a scaffold .

Synthetic Utility: The ethoxyethanol side chain in the target compound facilitates solubility in polar solvents (e.g., DMSO), whereas phenyl-substituted analogs (10a) are lipophilic oils .

Research Findings and Data Tables

Table 2: Physicochemical Properties

Property Target Compound 10a () 3d ()
Solubility DMSO-soluble Oil Methanol-soluble
Melting Point Not reported 95–98°C Not reported
Storage 2–8°C, inert Room temperature -20°C

Biological Activity

The compound 2-(((3aR,4R,6S,6aS)-6-amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol , also known as a derivative of ticagrelor, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C14H25NO10
  • Molecular Weight: 367.35 g/mol
  • CAS Number: 376608-65-0

The compound belongs to a class of molecules known for their diverse biological activities, particularly in cardiovascular medicine.

The biological activity of this compound is primarily linked to its role as an antiplatelet agent . It functions by inhibiting the P2Y12 receptor, which is crucial in platelet activation and aggregation. The inhibition of this receptor prevents thrombus formation, making it a valuable candidate in the treatment and prevention of thromboembolic disorders.

Pharmacological Effects

  • Antithrombotic Activity
    • The compound has demonstrated significant antithrombotic effects in various preclinical studies. Its ability to inhibit platelet aggregation has been confirmed through in vitro assays and animal models.
  • Cardiovascular Benefits
    • Research indicates that this compound may reduce the risk of cardiovascular events in patients with acute coronary syndrome (ACS). In clinical trials, it has shown efficacy comparable to other antiplatelet therapies like clopidogrel.
  • Neuroprotective Effects
    • Emerging studies suggest potential neuroprotective properties, which may be beneficial in conditions such as ischemic stroke. The exact mechanisms are still under investigation but may involve modulation of inflammatory pathways.

Case Study 1: Ticagrelor Derivative Efficacy

A clinical trial evaluated the efficacy of ticagrelor derivatives in patients with ACS. Results indicated a significant reduction in major adverse cardiovascular events (MACE) compared to placebo controls. The study highlighted the importance of the active metabolite in achieving these outcomes.

Case Study 2: In Vitro Platelet Aggregation Studies

In vitro studies using human platelet-rich plasma demonstrated that the compound effectively inhibited ADP-induced platelet aggregation at low concentrations. This suggests a potent mechanism of action that could be leveraged for therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntithromboticInhibition of platelet aggregation ,
Cardiovascular ImpactReduced MACE in ACS patients ,
NeuroprotectivePotential benefits in ischemic stroke models ,

Table 2: Comparative Efficacy with Other Agents

AgentEfficacy (MACE Reduction)Mechanism
TicagrelorHighP2Y12 receptor inhibition
ClopidogrelModerateP2Y12 receptor inhibition
AspirinLowCOX inhibition

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how can researchers optimize stereochemical integrity?

The compound is synthesized via nucleophilic substitution or coupling reactions. For example, describes a reaction using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in a CH₂Cl₂/H₂O system to oxidize intermediates, followed by column chromatography for purification. To maintain stereochemical integrity, use chiral auxiliaries or enantioselective catalysts, and monitor reactions via TLC or HPLC. Optimize yield by controlling reaction temperature (e.g., 0°C for sensitive steps) and employing anhydrous conditions .

Q. Which analytical techniques are critical for confirming stereochemistry and purity?

  • NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 4.68 ppm for fluorine-substituted analogs in ) resolve stereochemical assignments. 2D techniques (COSY, HSQC) clarify overlapping signals.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₈H₁₅NO₃ in ).
  • Chiral HPLC : Separates enantiomers using polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases .

Q. What storage conditions ensure compound stability?

Store under inert gas (argon/nitrogen) at –20°C in amber vials to prevent oxidation and photodegradation. Desiccants (e.g., silica gel) mitigate hygroscopic degradation. Purity should be verified via HPLC before use in sensitive assays .

Q. How is this compound utilized as an intermediate in P2Y12 receptor antagonist development?

It serves as a key scaffold in reversible P2Y12 inhibitors (e.g., ticagrelor analogs) by providing a rigid cyclopentane-dioxolane core. The amino and hydroxy groups enable functionalization for binding affinity optimization. Pharmacological studies require coupling with pyrimidine or triazole moieties, as seen in and .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data for diastereomeric byproducts?

Conflicting NOE (Nuclear Overhauser Effect) correlations or coupling constants may arise from dynamic rotational isomerism. Use variable-temperature NMR to identify conformational equilibria. Compare experimental data with computed spectra (DFT calculations) and cross-validate via X-ray crystallography .

Q. What strategies mitigate thermal instability during acidic hydrolysis steps?

  • Low-Temperature Quenching : Add saturated NaHCO₃ at 0°C to neutralize acids ().
  • Protective Groups : Introduce acid-labile groups (e.g., tert-butyldimethylsilyl) to sensitive hydroxyls.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate degradation .

Q. How does stereochemistry at 3aR,4R,6S,6aS positions influence nucleophilic substitution reactivity?

The axial 4R-hydroxy group creates steric hindrance, favoring SN2 mechanisms at the 6S-amino site. Electronic effects from the dioxolane ring stabilize transition states. Computational studies (e.g., Gaussian-based MD simulations) predict regioselectivity, validated by kinetic isotopic experiments .

Q. What computational methods predict conformational behavior in catalytic systems?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) model interactions with enzymes like cytochrome P450. QM/MM hybrid methods assess transition-state energetics for regioselective modifications. Pair with experimental kinetics (e.g., stopped-flow UV-Vis) to refine predictions .

Q. How are common synthesis impurities identified and removed?

  • Byproduct Identification : LC-MS detects impurities like des-methyl analogs ( ).
  • Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or recrystallization from EtOAc/hexanes.
  • Quality Control : ICP-MS ensures heavy metal contamination <1 ppm .

Q. What experimental approaches validate solution vs. solid-state conformation?

  • X-ray Crystallography : Resolves absolute configuration (e.g., ’s crystal structure).
  • Solution NMR : ROESY correlates spatial proximities in DMSO-d₆.
  • Dynamic NMR : Monitors ring puckering equilibria in CDCl₃ at variable temperatures .

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